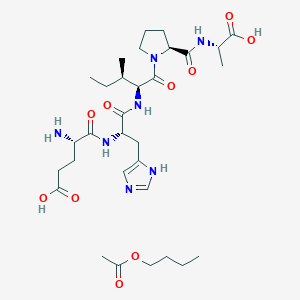![molecular formula C21H29N3O3 B15149332 N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methyl-5-oxoprolinamide](/img/structure/B15149332.png)
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methyl-5-oxoprolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methyl-5-oxoprolinamide is a complex organic compound with a unique structure that includes a cyclohexyl ring, a dimethylphenyl group, and a prolinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methyl-5-oxoprolinamide typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. The key steps include:
Formation of the Cyclohexylamine Derivative: This involves the reaction of cyclohexylamine with 2,6-dimethylphenyl isocyanate under controlled conditions to form the corresponding urea derivative.
Introduction of the Prolinamide Moiety: The urea derivative is then reacted with N-methyl-5-oxoproline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methyl-5-oxoprolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or carbamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or carbamates.
Scientific Research Applications
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methyl-5-oxoprolinamide has significant potential in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methyl-5-oxoprolinamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-hydroxybenzamide
- N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-3-carboxamide
Uniqueness
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methyl-5-oxoprolinamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C21H29N3O3 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-methyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H29N3O3/c1-14-8-7-9-15(2)18(14)23-20(27)21(12-5-4-6-13-21)24(3)19(26)16-10-11-17(25)22-16/h7-9,16H,4-6,10-13H2,1-3H3,(H,22,25)(H,23,27) |
InChI Key |
ONNMCHWBPZOACX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(C)C(=O)C3CCC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-{[4-(4-methoxyphenyl)phthalazin-1-yl]amino}benzoate](/img/structure/B15149256.png)
![((3aR,4R,6R,6aR)-6-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol](/img/structure/B15149268.png)
![2,3-Dimethyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B15149279.png)
![6-(4-methoxyphenyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B15149281.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B15149286.png)
![ethyl 2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl}amino)benzoate](/img/structure/B15149296.png)
![N-(4-chloro-2-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B15149319.png)
![Ethyl 4-{[(3-methylbutyl)carbamothioyl]amino}benzoate](/img/structure/B15149320.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B15149326.png)

![3-[4-(4-Methoxyphenyl)-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]propanehydrazide](/img/structure/B15149334.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B15149339.png)
